
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H15NO2·HCl. It is a cyclobutane derivative that contains both ethoxy and methoxy functional groups attached to the cyclobutane ring, along with an amine group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water.
Applications De Recherche Scientifique
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-methoxycyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a cyclobutanone derivative, the introduction of ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions. The amine group can be introduced via reductive amination, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Cyclization: Formation of the cyclobutane ring.
Substitution: Introduction of ethoxy and methoxy groups.
Amination: Introduction of the amine group.
Salt Formation: Conversion to the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted cyclobutane derivatives.
Mécanisme D'action
The mechanism of action of 3-ethoxy-2-methoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-Methoxycyclobutan-1-amine hydrochloride
- 2-Ethoxycyclobutan-1-amine hydrochloride
- 3-Ethoxy-2-methoxybenzylamine hydrochloride
Uniqueness: 3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride is unique due to the presence of both ethoxy and methoxy groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
3-ethoxy-2-methoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-10-6-4-5(8)7(6)9-2;/h5-7H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJLGBKGLHJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


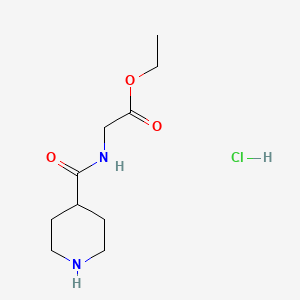
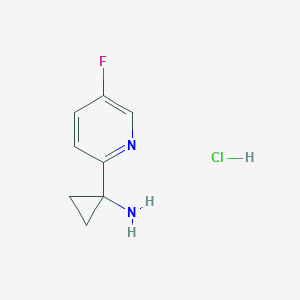
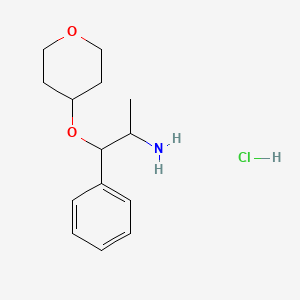
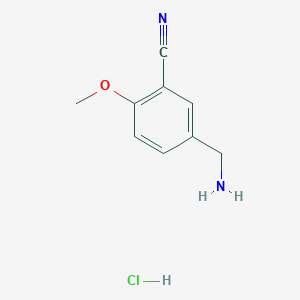
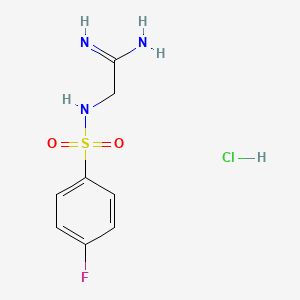

![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)
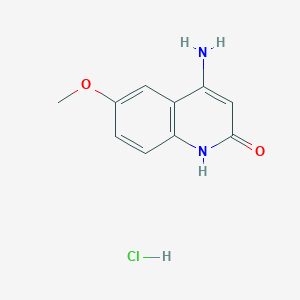


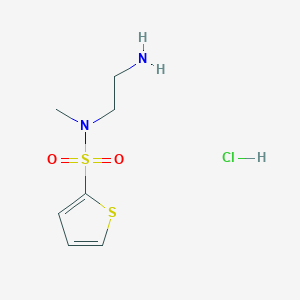
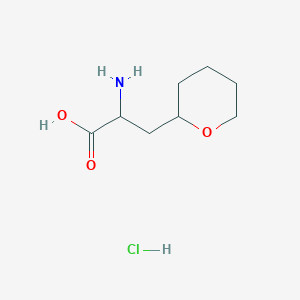
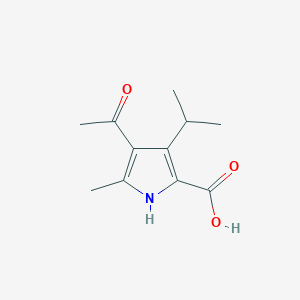
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
